molecular formula C18H20ClNO B5708063 1-[3-(4-chlorophenoxy)benzyl]piperidine

1-[3-(4-chlorophenoxy)benzyl]piperidine

Cat. No.: B5708063
M. Wt: 301.8 g/mol
InChI Key: PTJPSVULAOUZOB-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)benzyl]piperidine is a piperidine derivative featuring a benzyl group substituted at the 3-position with a 4-chlorophenoxy moiety. This structure places it within a broader class of aryloxyalkylpiperidines, which are studied for their diverse pharmacological properties, including antihypertensive, sigma receptor modulation, and histamine H3 receptor antagonism . The compound’s synthesis typically involves Knoevenagel condensation or nucleophilic substitution reactions, as seen in structurally related molecules . Its 4-chlorophenoxy group contributes to lipophilicity and receptor-binding interactions, while the piperidine ring provides conformational flexibility critical for target engagement.

Properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO/c19-16-7-9-17(10-8-16)21-18-6-4-5-15(13-18)14-20-11-2-1-3-12-20/h4-10,13H,1-3,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJPSVULAOUZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Structure Key Features Primary Activity Affinity/Activity Data Reference
1-[3-(4-Chlorophenoxy)benzyl]piperidine 3-(4-Cl-phenoxy)benzyl linker Sigma-1 receptor modulation Not fully reported
Pitolisant (1-[3-(3-(4-Cl-phenyl)propoxy)propyl]piperidine) Propoxy-propyl linker H3 receptor antagonist Ki = 1.0 nM (H3R)
Compound 93 (4-[bis(4-F-phenyl)methyl]-1-[3-(4-Cl-phenoxy)propyl]piperidine) Propyl linker, bis(4-F-phenyl)methyl Antihypertensive 17% BP reduction at 10 mg/kg (oral)
Compound 11 (1-[3-(3-(4-Cl-phenoxy)propoxy)propyl]-3-methylpiperidine) Diether linker, methylpiperidine H3 receptor antagonist Ki = 3.2 nM
(-)-(S)-17 (Chiral 4-methylpiperidine derivative) Shorter oxyethylenic chain, chiral center Sigma-1 ligand Ki = 0.34 nM (σ1), 547-fold σ12 selectivity

Impact of Structural Modifications on Activity

  • Linker Length : Shorter chains (e.g., oxyethylenic in (-)-(S)-17) enhance sigma-1 receptor selectivity, while longer chains (e.g., propoxy in Pitolisant) optimize H3 receptor binding .
  • Substituent Effects: The 4-chlorophenoxy group improves lipophilicity and π-π stacking, but fluorophenyl or methyl groups (e.g., Compound 93) can enhance metabolic stability or target specificity .
  • Chirality : Enantiomers like (-)-(S)-17 exhibit superior σ1 affinity compared to racemic mixtures, emphasizing stereochemical considerations .

Pharmacokinetic and Selectivity Profiles

  • H3 Receptor Antagonists : Pitolisant’s ether linkages reduce CYP450 interactions, improving safety profiles .
  • Sigma Ligands : 3,3-Dimethylpiperidine derivatives (e.g., Compound 69) show >100-fold σ12 selectivity due to steric hindrance from dimethyl groups .
  • Antihypertensive Agents : Propyl-linked analogs (e.g., Compound 93) demonstrate dose-dependent efficacy but lower potency than nifedipine .

Key Research Findings and Trends

  • Receptor Selectivity : Structural rigidity (e.g., benzyl linkers) may favor sigma receptors, while flexible chains (e.g., propyl) suit H3 or calcium channel targets .
  • Synthetic Yields: 1-(3-(4-Chlorophenoxy)propyl)piperidine derivatives achieve higher yields (54%) compared to diether analogs (15–37%) .
  • Clinical Potential: Pitolisant’s approval for narcolepsy underscores the therapeutic viability of optimized piperidine derivatives .

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